Nefopam-d3 N-Oxide
CAS No.:
Cat. No.: VC20248277
Molecular Formula: C17H19NO2
Molecular Weight: 272.36 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C17H19NO2 |
---|---|
Molecular Weight | 272.36 g/mol |
IUPAC Name | 5-oxido-1-phenyl-5-(trideuteriomethyl)-1,3,4,6-tetrahydro-2,5-benzoxazocin-5-ium |
Standard InChI | InChI=1S/C17H19NO2/c1-18(19)11-12-20-17(14-7-3-2-4-8-14)16-10-6-5-9-15(16)13-18/h2-10,17H,11-13H2,1H3/i1D3 |
Standard InChI Key | ADOSMCNCNFMWSW-FIBGUPNXSA-N |
Isomeric SMILES | [2H]C([2H])([2H])[N+]1(CCOC(C2=CC=CC=C2C1)C3=CC=CC=C3)[O-] |
Canonical SMILES | C[N+]1(CCOC(C2=CC=CC=C2C1)C3=CC=CC=C3)[O-] |
Introduction
Chemical Identity and Structural Features
Nefopam-d3 N-Oxide belongs to the benzoxazocine class of compounds, sharing structural homology with its parent drug, Nefopam. The non-deuterated form, Nefopam N-Oxide, has a molecular formula of C₁₇H₁₉NO₂ and a molecular weight of 269.35 g/mol . The deuterated variant introduces three deuterium atoms at the methyl group, increasing its molecular weight by 3.01 g/mol (from 269.35 to 272.36 g/mol) . This isotopic labeling minimizes interference in mass spectrometric analyses, enabling precise differentiation between the metabolite and its deuterated counterpart.
Comparative Molecular Properties
The table below contrasts key properties of Nefopam-d3 N-Oxide with related compounds:
The structural integrity of the N-Oxide group is preserved in the deuterated form, ensuring similar chemical reactivity and metabolic behavior to the parent metabolite .
Synthesis and Deuterium Incorporation
The synthesis of Nefopam-d3 N-Oxide involves strategic deuterium labeling during the oxidation of Nefopam. While detailed synthetic protocols are proprietary, the general pathway mirrors that of Nefopam N-Oxide, with deuterium introduced at the methyl group via deuterated reagents.
Oxidation Mechanism
The tertiary amine group in Nefopam undergoes oxidation to form the N-Oxide derivative. This reaction typically employs electrophilic oxidizing agents, such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂), under controlled conditions . For the deuterated variant, deuterated solvents or deuterium gas (D₂) may be utilized to ensure isotopic incorporation at specific positions .
Analytical Characterization
Mass Spectrometry
In liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-Q-ToF-MS), Nefopam-d3 N-Oxide exhibits a protonated molecular ion ([M + H]⁺) at m/z 272.36, distinguishing it from the non-deuterated form (m/z 269.35) . Fragmentation patterns further validate its structure:
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Nefopam N-Oxide: Cleavage of the C₃H₉NO group yields a product ion at m/z 195 .
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Nefopam-d3 N-Oxide: Similar fragmentation occurs, with mass shifts corresponding to deuterium substitution .
Pharmacological Applications
Pharmacokinetic Studies
As an internal standard, Nefopam-d3 N-Oxide enhances the accuracy of mass spectrometry-based assays by compensating for matrix effects and instrumental variability . Its deuterated structure allows simultaneous quantification of both labeled and unlabeled metabolites in biological samples, facilitating robust PK profiling.
Metabolic Pathway Elucidation
Nefopam undergoes hepatic metabolism to produce two primary metabolites: Nefopam N-Oxide and N-Desmethyl Nefopam . The deuterated form enables researchers to track the oxidation pathway independently, providing insights into enzyme kinetics and interindividual metabolic variability.
Comparative Analysis with Non-Deuterated Metabolites
Stability and Reactivity
The deuterium atoms in Nefopam-d3 N-Oxide confer kinetic isotope effects, slightly altering its metabolic stability compared to the non-deuterated form. For instance, the C-D bond’s higher bond dissociation energy may slow enzymatic oxidation, extending its half-life in tracer studies .
Analytical Advantages
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